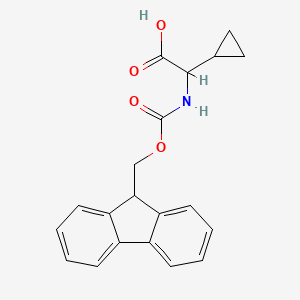
2-Amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H7FN2O2S and its molecular weight is 238.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
A series of 2-amino-1,3-thiazole-4-carboxylic acid derivatives, including the specific compound , were synthesized and their biological activities were evaluated. These compounds demonstrated notable fungicidal and antiviral activities. Specifically, some derivatives showed over 50% activity against six tested fungi and good activity against Tobacco mosaic virus (TMV) in various models (Fengyun et al., 2015).
Antimicrobial and Antilipase Activities
Another study focused on the synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing 1,3-thiazole nuclei. These compounds were found to possess good to moderate antimicrobial activity against various microorganisms, with some displaying antiurease and antilipase activities (Başoğlu et al., 2013).
Fluorescence Properties
A study on substituted 2-aryl-4-hydroxy-5-(2'-aminophenyl)-1,3-thiazoles, closely related to the compound , revealed significant insights into their fluorescence properties. The presence of amino groups was found to affect fluorescence quantum yields, indicating potential applications in fluorescence-based technologies (Kammel et al., 2019).
Application in Protein Mimicry
The compound is part of a class of constrained heterocyclic γ-amino acids built around a thiazole ring. These compounds are valuable for mimicking secondary structures of proteins such as helices and β-sheets. A study detailed a chemical route for synthesizing these compounds, indicating their potential in protein engineering and design (Mathieu et al., 2015).
Corrosion Inhibition
Halogen-substituted thiazole derivatives, including those with a structure similar to the compound , have been investigated for their corrosion inhibition properties. These derivatives showed effectiveness in inhibiting the corrosion of mild steel in acidic conditions, suggesting industrial applications (Gong et al., 2019).
Antimicrobial Properties
Various derivatives of 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid have been synthesized and studied for their antimicrobial properties. These studies support the potential of such compounds in developing new antimicrobial agents (Dulaimy et al., 2017).
Properties
IUPAC Name |
2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2S/c11-6-4-2-1-3-5(6)8-7(9(14)15)13-10(12)16-8/h1-4H,(H2,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHSZEZYDZWQFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=C(S2)N)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2419006.png)

![3H-Spiro[isobenzofuran-1,3'-piperidine] hydrochloride](/img/structure/B2419010.png)



![[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2419017.png)


![Benzenebutanoic acid,2-bromo-b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bR)-](/img/no-structure.png)
![4-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B2419025.png)
